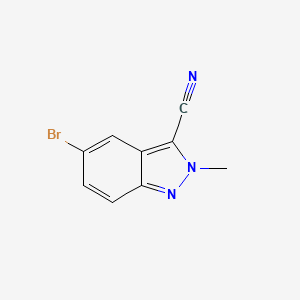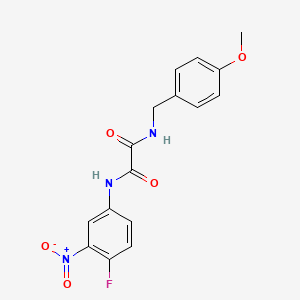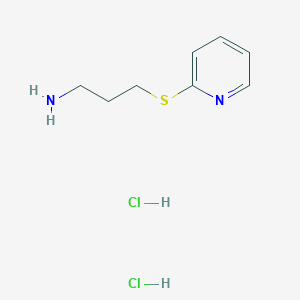![molecular formula C19H22ClN3O B2554757 2-氯-N-[4-(4-甲基哌嗪-1-基)苯基]-2-苯基乙酰胺 CAS No. 860649-47-4](/img/structure/B2554757.png)
2-氯-N-[4-(4-甲基哌嗪-1-基)苯基]-2-苯基乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide is a chemical compound with a molecular formula of C18H20ClN3O. It is known for its potential applications in various fields, including medicinal chemistry and pharmaceutical research. The compound features a piperazine ring, which is a common structural motif in many biologically active molecules.
科学研究应用
2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of anticancer and anti-inflammatory drugs.
Biological Research: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Pharmaceutical Research: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, which are crucial for drug development.
Industrial Applications:
生化分析
Biochemical Properties
2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a critical role in cell signaling pathways. By inhibiting these kinases, 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide can modulate cellular processes such as proliferation, differentiation, and apoptosis .
Cellular Effects
The effects of 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, which is crucial for immune response and cell growth . Additionally, 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide can induce changes in gene expression, leading to altered protein synthesis and cellular behavior.
Molecular Mechanism
At the molecular level, 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as kinases, by binding to their active sites. This binding prevents the enzymes from catalyzing their respective reactions, thereby modulating cellular processes. Additionally, 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide can interact with DNA and RNA, influencing gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular behavior, including altered cell growth and differentiation.
Dosage Effects in Animal Models
The effects of 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth. At higher doses, it can cause toxic or adverse effects, including organ damage and altered physiological functions . Understanding the dosage-dependent effects of 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide is essential for its safe and effective use in medical applications.
Metabolic Pathways
2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, cytochrome P450 enzymes play a crucial role in the oxidation and breakdown of this compound, leading to the formation of metabolites that are excreted from the body . The metabolic pathways of 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide can influence its efficacy and safety in therapeutic applications.
Transport and Distribution
The transport and distribution of 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to different cellular compartments. The localization and accumulation of 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide is an important factor that affects its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide within these compartments can modulate its interactions with biomolecules and influence cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide typically involves the reaction of 4-(4-methylpiperazin-1-yl)aniline with 2-chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation and Reduction: Oxidizing agents, such as potassium permanganate or hydrogen peroxide, and reducing agents, such as sodium borohydride or lithium aluminum hydride, are commonly used.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted derivatives, where the chlorine atom is replaced by the nucleophile.
Oxidation and Reduction: The major products depend on the specific reaction conditions but can include various oxidized or reduced forms of the original compound.
作用机制
The mechanism of action of 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . The compound’s structure allows it to fit into the active sites of these targets, leading to its biological effects.
相似化合物的比较
Similar Compounds
- 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
- 5-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-N’-(tetrahydrofuran-2-yl)methylpyrimidine-2,4-diamine mesylate
Uniqueness
2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide is unique due to its specific structural features, such as the presence of both a piperazine ring and a phenylacetamide moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
属性
IUPAC Name |
2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-22-11-13-23(14-12-22)17-9-7-16(8-10-17)21-19(24)18(20)15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXXJPWKKBOYRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2554676.png)

![ETHYL 5'-(FURAN-2-AMIDO)-5-METHYL-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE](/img/structure/B2554679.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2554680.png)
![METHYL 6-FLUORO-4-[(3-FLUOROPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE](/img/structure/B2554681.png)


![Tert-butyl N-[1-(2-fluoroethyl)piperidin-3-YL]carbamate](/img/structure/B2554687.png)
![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one](/img/structure/B2554691.png)
![2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-N-(3-hydroxypropyl)-4,5-dimethoxybenzenesulfonamide](/img/structure/B2554693.png)
![N-cycloheptyl-3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)propanamide](/img/structure/B2554695.png)
![4-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B2554697.png)
